molecular formula C7H5ClN2O2S2 B1592424 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine CAS No. 598298-11-4

4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine

Cat. No. B1592424
Key on ui cas rn: 598298-11-4
M. Wt: 248.7 g/mol
InChI Key: SRQKJMWBLDCZDR-UHFFFAOYSA-N
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Patent
US07745449B2

Procedure details

To 500 mL round-bottom flask was added 4-chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (15 g, 60 mmol), ethyl alcohol (300 mL), nitrogen gas was bubbled for 5 minutes. To this solution was added 10% palladium on activated charcoal (15 g). To the resulting mixture was bubbled hydrogen gas over night. The reaction mixture was filtered through Celite. The filtrate was concentrated to give the title compound (11.0 g). MS (ES+): 215 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:14]=[CH:13][S:12][C:4]=2[N:5]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[N:7]=1>C(O)C>[CH3:11][S:8]([C:6]1[N:7]=[CH:2][C:3]2[CH:14]=[CH:13][S:12][C:4]=2[N:5]=1)(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)S(=O)(=O)C)SC=C2
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
To this solution was added 10% palladium on activated charcoal (15 g)
CUSTOM
Type
CUSTOM
Details
To the resulting mixture was bubbled hydrogen gas over night
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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